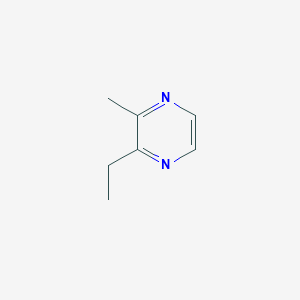

2-Ethyl-3-methylpyrazine

Descripción

Significance of Alkylpyrazines in Food Science and Beyond

Alkylpyrazines, including 2-ethyl-3-methylpyrazine, are a class of chemical compounds based on a pyrazine (B50134) ring with various alkyl group substitutions. wikipedia.org They are highly aromatic and often possess very low odor thresholds, making them key components in the taste and aroma of a wide array of food products. wikipedia.org

This compound is a crucial flavor component in a variety of thermally processed foods. sigmaaldrich.com Its formation is primarily attributed to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. researchgate.netrsc.org This reaction is responsible for the browning and the desirable roasted, baked, and nutty flavors in many food items. nih.gov For instance, this compound has been identified as a key volatile flavor compound in roasted cocoa beans, potato chips, roasted sesame seeds, and even roasted parsley. sigmaaldrich.comsigmaaldrich.com Its presence is also noted in products like peanut products, popcorn, and bread, where it imparts a characteristic roasted aroma. nih.gov The temperature and duration of heating, as well as the specific amino acid and sugar composition of the food, significantly influence the types and amounts of pyrazines formed. rsc.orgmdpi.com For example, in fried eggs, this compound is one of the key volatile compounds responsible for the desirable baked and burnt sugar flavor. mdpi.com

Table 1: Occurrence of this compound in Various Food Products

| Food Product | Flavor Contribution |

|---|---|

| Roasted Cocoa Beans | Roasted, nutty, cocoa-like researchgate.netsigmaaldrich.com |

| Potato Chips | Roasted sigmaaldrich.com |

| Roasted Sesame Seeds | Roasted sigmaaldrich.com |

| Fried Eggs | Baked, burnt sugar mdpi.com |

| Peanut Products | Roasted nih.gov |

| Popcorn | Roasted nih.gov |

Pyrazines are a significant class of nitrogen-containing heterocyclic volatile compounds that are widely distributed in food. researchgate.netmarketresearchintellect.com They are considered key aroma compounds in many food products, contributing to a wide range of desirable flavors. nih.gov The formation of these compounds is a hallmark of the Maillard reaction, which is fundamental to the development of flavor in cooked foods. researchgate.netmdpi.com The specific arrangement of alkyl groups on the pyrazine ring determines the unique aroma characteristics of each compound. wikipedia.org

Beyond their role in the food and beverage industry as flavoring agents, pyrazine derivatives have found applications in several other sectors. marketresearchintellect.commdpi.com In the pharmaceutical industry, pyrazine rings serve as a scaffold in the synthesis of various drugs. marketresearchintellect.comtandfonline.com For instance, some pyrazine derivatives have been investigated for their potential antimicrobial, antifungal, and anticancer properties. ontosight.ai They are also used in the chemical industry for the production of dyes, pesticides, and corrosion inhibitors for metals and alloys. mdpi.com Furthermore, some pyrazines are utilized in the fragrance industry for their unique aromatic properties. marketresearchintellect.com

Research Trends and Methodological Advancements in Pyrazine Studies

The study of pyrazines, driven by their importance in food chemistry and other industries, has seen significant advancements in analytical techniques and research approaches.

The characterization and identification of pyrazines have evolved with the development of sophisticated analytical instrumentation. Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of alkylpyrazines. nih.gov However, due to the similarity in mass spectra of many positional isomers, unambiguous identification can be challenging. nih.gov To overcome this, researchers often utilize gas chromatographic retention indices (RIs) on multiple stationary phases to differentiate between isomers. nih.gov

Other analytical techniques employed for pyrazine analysis include:

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method is particularly suitable for analyzing pyrazines in liquid samples like Baijiu, a Chinese liquor. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS: This technique is used to analyze volatile compounds, including pyrazines, in the headspace of food samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: These techniques are used for the structural characterization of synthesized pyrazine compounds. ontosight.ai

Table 2: Analytical Techniques for Pyrazine Characterization

| Technique | Application |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Widely used for characterization of alkylpyrazines. nih.gov |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Analysis of pyrazines in liquid samples. nih.gov |

| Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS | Analysis of volatile pyrazines in food headspace. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of pyrazine compounds. ontosight.ai |

The study of flavor has become increasingly interdisciplinary, leading to the emergence of fields like flavoromics and metabolomics. Flavoromics is a targeted approach that focuses on the comprehensive analysis of all flavor-related metabolites in a sample. panomix.com Metabolomics, on the other hand, takes a broader approach to identify all small molecule metabolites, providing a snapshot of the metabolic state of a biological system. nih.gov

These "omics" technologies are being applied to understand the complex interplay of compounds that contribute to the flavor of food. For example, integrated flavoromics and lipidomics have been used to unravel the formation mechanisms of key flavor compounds, including this compound, in eggs during different cooking processes. mdpi.com Similarly, widely targeted metabolomics combined with flavoromics has been employed to analyze the dynamic changes in metabolites during the processing of Eucommia ulmoides leaf tea, identifying pyrazines as important aroma components. nih.gov These approaches allow researchers to connect the chemical composition of a food product to its sensory properties and to understand how processing affects the final flavor profile. panomix.comresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIMMWYNSBZESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047464 | |

| Record name | 2-Ethyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a strong raw potato odour | |

| Record name | 2-Ethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

57.00 °C. @ 10.00 mm Hg | |

| Record name | 2-Ethyl-3-methylpyrazine, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2-Ethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.972-0.993 | |

| Record name | 2-Ethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15707-23-0 | |

| Record name | 2-Ethyl-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15707-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015707230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GF35MK66U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-3-methylpyrazine, 9CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Formation Mechanisms and Biosynthetic Pathways of 2 Ethyl 3 Methylpyrazine

Maillard Reaction Pathways

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is the principal pathway for the generation of a vast array of flavor compounds, including 2-Ethyl-3-methylpyrazine. innospk.com This reaction is initiated by heat and is responsible for the desirable colors and aromas in baked, roasted, and fried foods. nih.govresearchgate.net The formation of pyrazines through this pathway involves a series of complex, cascading reactions. unimas.my

The generation of this compound is highly dependent on the availability of specific precursor molecules and the physical conditions of the reaction environment.

The fundamental building blocks for pyrazine (B50134) synthesis in the Maillard reaction are amino compounds (primarily amino acids) and carbonyl compounds (primarily reducing sugars). nih.gov While reducing sugars like glucose and fructose (B13574) provide the necessary carbon backbone, the type of amino acid is critical in determining the structure and substitution pattern of the resulting pyrazine. unimas.mysci-hub.se

| Precursor Type | Examples | Role in this compound Formation |

| Amino Acids | Serine, Threonine | Identified as key precursors through pyrolysis. sigmaaldrich.com |

| Alanine | Contributes the C2 element for the ethyl side chain. datapdf.com | |

| Glycine (B1666218), Lysine (B10760008), Glutamic Acid | General precursors for the pyrazine ring nitrogen and alkyl side chains. sci-hub.sedatapdf.comperfumerflavorist.com | |

| Reducing Sugars | Glucose, Fructose | Provide the carbon backbone and degrade into reactive dicarbonyl intermediates. unimas.mysci-hub.se |

| Other | 2,3-Pentanedione, Ethylenediamine | Precursors in synthetic (non-Maillard) formation routes. guidechem.com |

The kinetics of this compound formation are strongly influenced by thermal processing parameters, namely temperature and duration. Generally, pyrazine formation is favored at temperatures exceeding 100°C. datapdf.com Research on the roasting of sunflower seeds demonstrated a clear correlation between increasing roasting temperature and time and the concentration of this compound. scispace.com

In one study, the concentration of this compound in sunflower seeds increased from a baseline of 0.14 µg/g in raw seeds to 3.89 µg/g when roasted at 145°C for 60 minutes. scispace.com Similarly, studies on roasting cocoa nibs have shown that the number and concentration of pyrazines increase as both roasting time and temperature are elevated. usm.my In coffee, this compound was identified as a contributor to the roasted nutty aroma, with its presence varying depending on the roast level. mdpi.com

| Food Product | Roasting Conditions | Concentration of this compound | Reference |

| Sunflower Seeds | Raw | 0.14 µg/g | scispace.com |

| 125°C, 30 min | 0.19 µg/g (for 2-ethyl-3,5-dimethylpyrazine) | scispace.com | |

| 145°C, 60 min | 3.89 µg/g | scispace.com | |

| Cocoa Nibs | Unroasted | Detected | usm.my |

| 170°C, 35 min | Highest number of pyrazine derivatives formed | usm.my | |

| Coffee Beans | RL75 Roast Level | Sensorily intense roasted nutty aroma | mdpi.com |

| RL25 Roast Level | Not olfactometrically detected | mdpi.com |

The formation of the stable pyrazine ring from initial precursors involves several key reactive intermediates. A crucial step is the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are themselves degradation products of sugars. sci-hub.se This reaction produces Strecker aldehydes and α-aminoketones. nih.govacs.org

These α-aminoketones are the direct precursors to the pyrazine ring. unimas.my Two molecules of an α-aminoketone undergo condensation to form a dihydropyrazine (B8608421) intermediate. nih.govnih.gov This dihydropyrazine is unstable and can follow two main pathways: it can be oxidized to form a stable, unsubstituted or symmetrically substituted pyrazine, or it can react with a Strecker aldehyde in an aldol-type condensation to yield an unsymmetrically substituted alkylpyrazine. nih.govsci-hub.sedatapdf.com

For instance, peptides with glycine, alanine, or serine at the N-terminus are highly effective at producing alkyl-substituted pyrazines, whereas those with N-terminal proline, valine, or leucine (B10760876) are less productive. researchgate.net Interestingly, peptides must undergo different reaction mechanisms, as they lack the free α-carboxyl group necessary for the typical Strecker degradation that produces α-aminoketones from free amino acids. nih.gov Dipeptides have been found to generate higher quantities of pyrazines than tripeptides, suggesting that molecular size is also a factor. researchgate.net

The ability to control the formation of this compound and other flavor compounds is of significant interest in the food industry. Several factors in the Maillard reaction can be modulated to influence the final aroma profile.

Precursor Selection : The most direct control method is the selection of precursors. Using specific amino acids (like serine, threonine, or alanine) or peptides with reactive N-terminal amino acids can enhance the formation of desired pyrazines. sci-hub.sedatapdf.comperfumerflavorist.com

Temperature and Time : As established, precise control of heating temperature and duration is a critical tool for managing the rate and extent of pyrazine formation. scispace.comusm.my

pH : The pH of the reaction environment affects reaction rates and pathways. Maillard reactions that form pyrazines are generally favored under neutral to slightly alkaline conditions. nih.gov

Water Content : Water activity is a key parameter. Reducing the water content in a system, for instance by adding glycerol, has been shown to increase the yield of pyrazines. sci-hub.se

Precursor Compounds and Reaction Conditions for this compound Formation

Biosynthetic Pathways via Microbial Metabolism

Microorganisms play a crucial role in the "natural" production of pyrazines under mild conditions, a process highly valued in the food and fragrance industries. The biosynthesis of this compound and related alkylpyrazines involves specific microbial strains, metabolic precursors, and enzymatic reactions.

Several bacteria are known to synthesize alkylpyrazines. Bacillus subtilis, a "Generally Regarded as Safe" (GRAS) organism, is a prominent producer. researchgate.netsemanticscholar.org Strains of B. subtilis have been isolated from fermented products like Japanese natto and Chinese Baijiu, where they contribute to the characteristic flavor profile by producing various pyrazines. researchgate.netdur.ac.uk While some B. subtilis strains are noted for producing compounds like 2,5-dimethylpyrazine (B89654) and 2,3,5,6-tetramethylpyrazine (B1682967), others have been identified that produce 2-ethyl-3,5(3,6)-dimethylpyrazine, a compound structurally related to this compound. researchgate.netsemanticscholar.orgmdpi.com Research has shown that different strains of B. subtilis tend to produce different types of alkylpyrazines. semanticscholar.org

Other microorganisms capable of producing pyrazines include Corynebacterium glutamicum, Paenibacillus polymyxa, Serratia marcescens, and Pseudomonas species. researchgate.netsemanticscholar.org For instance, Paenibacillus aceti has been identified as a highly efficient producer of various pyrazines. semanticscholar.orgd-nb.info Fungi such as Tolypocladium inflatum have also been shown to generate pyrazines, including this compound. researchgate.net

Table 1: Microorganisms Involved in Pyrazine Production

| Microorganism | Produced Pyrazines/Related Compounds | Source(s) |

| Bacillus subtilis | 2-Ethyl-3,5(3,6)-dimethylpyrazine, 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, Tetramethylpyrazine | researchgate.netsemanticscholar.orgsemanticscholar.org |

| Corynebacterium glutamicum | Various alkylpyrazines, Tetramethylpyrazine | researchgate.netsemanticscholar.orgmdpi.com |

| Serratia marcescens | 2,5-Dimethylpyrazine, 3-Ethyl-2,5-dimethylpyrazine | researchgate.netd-nb.info |

| Paenibacillus aceti | 2,3-di-iso-butylpyrazine, 2-iso-butyl-3-methylpyrazine | semanticscholar.orgd-nb.info |

| Tolypocladium inflatum | 2-Methylpyrazine (B48319), this compound, 2,3,5-Trimethylpyrazine | researchgate.net |

The biosynthesis of this compound and its analogs in microorganisms like Bacillus subtilis typically starts from simple precursors such as amino acids and sugars. semanticscholar.org Isotope-labeling experiments have confirmed that L-threonine and D-glucose are key substrates for the formation of 2-ethyl-3,5(3,6)-dimethylpyrazine by B. subtilis. researchgate.netsemanticscholar.org

The proposed biosynthetic pathway involves several key steps and intermediates:

Formation of Aminoacetone : L-threonine is converted to aminoacetone. This can occur via two enzymatic routes. One path involves L-threonine-3-dehydrogenase (TDH), which catalyzes the dehydrogenation of L-threonine to L-2-amino-acetoacetate; this intermediate then spontaneously decarboxylates to form aminoacetone. dur.ac.ukasm.org

Formation of 2,3-Pentanedione : This intermediate is derived from both L-threonine and D-glucose. researchgate.net

Condensation and Cyclization : The crucial step is the condensation of the amino group of an α-aminoketone (like aminoacetone) with the carbonyl group of an α-dicarbonyl (like 2,3-pentanedione). This reaction forms a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic pyrazine ring. The specific precursors dictate the substitution pattern on the final pyrazine molecule.

For related pyrazines, such as 2,5-dimethylpyrazine, the pathway involves the self-condensation of two aminoacetone molecules. asm.org The formation of more complex, non-symmetrical pyrazines requires the condensation of different precursor molecules. d-nb.info

Table 2: Key Precursors and Intermediates in Pyrazine Biosynthesis

| Precursor/Intermediate | Role in Biosynthesis | Source(s) |

| L-Threonine | Primary amino acid precursor, source of the pyrazine nitrogen and carbon backbone. | researchgate.netsemanticscholar.orgsemanticscholar.orgnih.gov |

| D-Glucose | Carbon source, contributes to the formation of dicarbonyl intermediates. | researchgate.netsemanticscholar.org |

| Aminoacetone | Key α-aminoketone intermediate derived from L-threonine. | researchgate.netasm.org |

| 2,3-Pentanedione | Key α-dicarbonyl intermediate derived from L-threonine and D-glucose. | researchgate.net |

To improve the yield of microbially produced pyrazines, metabolic engineering strategies have been employed. nih.gov These approaches often focus on overexpressing key enzymes in the biosynthetic pathway or deleting competing pathways in host organisms like Escherichia coli or Bacillus subtilis. d-nb.infonih.gov

For example, to increase the production of 2,5-dimethylpyrazine from L-threonine in E. coli, researchers have overexpressed genes for L-threonine dehydrogenase (TDH) and an L-threonine transporter protein to increase the intracellular pool of the precursor and its conversion to aminoacetone. nih.gov Simultaneously, deleting genes for competing pathways, such as the one catalyzed by 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), can prevent the degradation of key intermediates and channel metabolic flux towards pyrazine synthesis. semanticscholar.org Enhancing the regeneration of cofactors like NADH, which is required by enzymes such as TDH, is another effective strategy to boost production. nih.gov These genetic manipulation principles could be applied to enhance the biosynthesis of this compound by ensuring an adequate supply of its specific precursors.

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules. semanticscholar.orgbeilstein-journals.org This strategy can be used to create specific pyrazines by providing chemically synthesized precursors to an enzymatic system. semanticscholar.orgd-nb.info

One approach involves using enzymes like aminotransferases to convert a chemically supplied diketone into an aminoketone. d-nb.info This enzymatically generated aminoketone can then react with another carbonyl compound (which can be the same or different) to form the pyrazine ring. d-nb.info This method allows for the targeted synthesis of specifically substituted pyrazines that might be difficult to produce through purely microbial fermentation. d-nb.infobeilstein-journals.org Another strategy involves the enzymatic reduction of amino acids to their corresponding amino aldehydes, which then dimerize to form pyrazines. semanticscholar.orgd-nb.info These hybrid approaches offer a high degree of control over the final product structure. semanticscholar.org

Other Formation Pathways

Besides microbial metabolism, this compound is commonly formed during the thermal processing of food.

Pyrazines are characteristic products of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. nih.gov The thermal degradation, or pyrolysis, of specific amino acids is a primary route for pyrazine formation. nih.govresearchgate.net

Studies have shown that heating the amino acid L-threonine, either alone or with sugars, leads to the formation of several alkylpyrazines, including 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine. nih.gov The proposed mechanism involves the thermal degradation of the amino acid into reactive intermediates, such as α-aminocarbonyls. nih.gov These intermediates can then condense with each other or with other reactive fragments (like α-dicarbonyls from sugar degradation) to form the pyrazine ring. nih.govresearchgate.net For example, the reaction between the Strecker degradation products of threonine and carbohydrates can form 2-ethyl-3,5-dimethylpyrazine. researchgate.net The formation of this compound has been observed in heated model systems containing amino acids and in various food products subjected to roasting, baking, or frying. nih.govmcgill.ca The temperature and duration of heating are critical parameters that influence the types and quantities of pyrazines formed. nih.gov

Contribution of Lipid Oxidation Products in Maillard Emulsions

The formation of this compound in food systems is not solely the result of the classical Maillard reaction between amino acids and reducing sugars. In complex food matrices, particularly in oil-in-water emulsions, the interaction between lipid oxidation products and Maillard reaction intermediates plays a crucial role in the generation of a diverse range of flavor compounds, including substituted pyrazines.

The interplay between lipid oxidation and the Maillard reaction is significant in food processing, especially under thermal conditions. In Maillard emulsions, aldehydes, which are secondary products of lipid oxidation, can actively participate in the reaction pathways. sci-hub.se These lipid-derived aldehydes compete with the α-dicarbonyl compounds from sugar degradation for reaction with amino acids. acs.org This competition and interaction lead to the formation of different alkyl-pyrazines, influencing the final flavor profile of the food product. The unsaturation level of the fatty acids in the lipid phase is a key determinant of the types of pyrazines formed. sci-hub.se

Research has demonstrated that oil-in-water Maillard reaction emulsions tend to generate a higher quantity of pyrazines compared to their aqueous counterparts. sci-hub.se This is attributed to the array of lipid oxidation products that act as intermediates in the Maillard reaction. sci-hub.se For instance, studies on model systems containing lysine and glucose or xylose in the presence of different oils have shown that the type of oil significantly impacts the pyrazine profile.

A study by Hidalgo and Zamora investigated the effect of different oils—olive, canola, and sunflower—on the formation of pyrazines in a xylose-lysine model system. The results indicated that the formation of unsubstituted pyrazine was highest with olive oil, which is rich in oleic acid, and lower with sunflower oil, which has a higher content of polyunsaturated fatty acids. Conversely, the formation of substituted pyrazines like 2,5-dimethylpyrazine and 2,3-dimethylpyrazine (B1216465) was favored in the presence of sunflower oil. acs.org This suggests that the higher degree of unsaturation in sunflower oil leads to a greater variety of lipid oxidation products that can participate in pyrazine formation.

The table below, adapted from the findings of Hidalgo and Zamora (2009), illustrates the influence of different oil types on the generation of various Maillard reaction products.

Table 1: Influence of Different Oils on the Formation of Maillard Reaction Products (mg/model system)

| Compound | Without Oil | With Olive Oil | With Canola Oil | With Sunflower Oil |

|---|---|---|---|---|

| Pyrazine | 0.057 ± 0.010 | 0.354 ± 0.111 | 0.147 ± 0.046 | 0.091 ± 0.035 |

| 2-Methylpyrazine | 0.035 ± 0.006 | 0.037 ± 0.011 | 0.063 ± 0.020 | 0.089 ± 0.032 |

| 2,5-Dimethylpyrazine | 0.449 ± 0.075 | 0.297 ± 0.091 | 0.441 ± 0.141 | 0.525 ± 0.186 |

| 2,3-Dimethylpyrazine | 0.038 ± 0.007 | 0.025 ± 0.008 | 0.039 ± 0.012 | 0.046 ± 0.016 |

Data derived from a xylose-lysine model system heated for 60 minutes at 100°C. Values are means ± standard error from at least four experiments. Source: Adapted from Hidalgo & Zamora, Journal of Agricultural and Food Chemistry, 2009. acs.org

While the aforementioned study did not specifically quantify this compound, other research has identified it as a product in Maillard reactions where lipid oxidation is a contributing factor. For example, in a Maillard model system of sunflower seed protein and glucose heated to 140°C, this compound was detected. nih.gov The formation of such ethyl-substituted pyrazines is indicative of the involvement of specific precursors. The ethyl group is thought to originate from the reaction of precursors such as 2-butenal, which can be a product of lipid oxidation, or from the aldol (B89426) condensation of acetaldehyde.

Further research into model meat emulsions has also highlighted the importance of the lipid phase in the generation of aroma compounds. In these systems, pyrazines, used as indicators of the Maillard reaction, were found to contribute significantly to the aroma in lipid-heavy systems and protein solutions. tandfonline.com This underscores the role of lipids not just as a source of flavor precursors through oxidation, but also as a medium that influences the partitioning and release of volatile compounds. tandfonline.com

Analytical Methodologies for 2 Ethyl 3 Methylpyrazine Research

Chromatographic Techniques

Liquid Chromatography Techniques

Reverse-Phase HPLC for Quantification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation and quantification of pyrazine (B50134) compounds. researchgate.net While gas chromatography is more common for volatile analysis, HPLC provides a robust alternative, particularly for less volatile pyrazine derivatives or when derivatization is not desired.

Liquid chromatographic analysis of pyrazines is frequently performed using octadecyl silica (B1680970) (ODS) C18 columns. nih.gov The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. A polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is used to elute the compounds. tut.ac.jp The retention of pyrazines is influenced by their hydrophobicity and the proportion of the organic modifier in the mobile phase. tut.ac.jp

For the quantification of 2-ethyl-3-methylpyrazine, a standard curve is established using a stock solution of the pure compound diluted to a series of known concentrations. nih.gov By analyzing these standards under the same HPLC conditions as the sample, a linear regression analysis can be performed to correlate peak area with concentration, allowing for the accurate determination of the compound's quantity in the sample. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Column Type | Octadecyl silica (ODS) C18 columns are commonly used for pyrazine separations. nih.gov A Newcrom R1 column, a special reverse-phase column, has also been utilized. sielc.com | nih.govsielc.com |

| Mobile Phase | Common mobile phases include acetonitrile/water or methanol/water mixtures. tut.ac.jp A hexane/isopropanol system has also been reported for specific separations. nih.gov For Mass Spectrometry (MS) compatibility, volatile acids like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com | nih.govtut.ac.jpsielc.com |

| Detection | A Photodiode Array (PDA) detector set at a specific wavelength (e.g., 270 nm) is often used for the detection of pyrazines. tut.ac.jp | tut.ac.jp |

| Quantification | Based on creating a standard curve from known concentrations of a this compound standard and applying linear regression analysis to the sample's peak area. nih.gov | nih.gov |

Sample Preparation and Extraction Methods

Effective sample preparation is critical to isolate and concentrate this compound from the complex matrix in which it is found, ensuring accurate analysis.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, efficient, and widely adopted sample preparation technique for analyzing volatile and semi-volatile compounds like pyrazines. d-nb.infoscispace.com The method involves exposing a fused silica fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) in a sealed vial. d-nb.info Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis. scispace.com

The efficiency of HS-SPME is dependent on several factors, including the type of fiber coating, extraction temperature, and extraction time. nih.govredalyc.org For pyrazines, fibers with a combination of materials, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often selected because their mixed polarity allows for the extraction of a wide range of analytes. nih.govmdpi.comnih.gov Studies have shown that optimizing parameters like extraction time and temperature is crucial for maximizing the recovery of pyrazines from a sample matrix. nih.gov For instance, in the analysis of peanut oil, optimal extraction was achieved using a 50/30 μm DVB/CAR/PDMS fiber at 60°C. mdpi.com Similarly, an analysis of yeast extract identified extraction time and temperature as the most significant variables affecting the extraction of pyrazines. nih.gov

| Matrix | Optimal Fiber | Extraction Temperature | Extraction Time | Source |

|---|---|---|---|---|

| Yeast Extract | 50/30 µm DVB/CAR/PDMS | Not specified, but optimized | Not specified, but optimized | nih.gov |

| Peanut Oil | 50/30 µm DVB/CAR/PDMS | 60 °C | Not specified | mdpi.com |

| Cocoa Husk | 50/30 µm DVB/CAR/PDMS | 60 °C | 22 min | redalyc.org |

| Baijiu Daqu | 50/30 µm DVB/CAR/PDMS | 50 °C | 40 min | nih.gov |

While HS-SPME is prevalent, other methods can also be employed for pyrazine extraction. Simultaneous Distillation-Extraction (SDE) is a classic technique used for isolating volatile and semi-volatile compounds from food matrices. Although effective, SDE can sometimes lead to the formation of artifacts due to the high temperatures used during the process. scispace.com The development of SPME was, in part, a response to the need for a solventless method that could operate under milder conditions. scispace.com

Multiple Headspace Solid-Phase Microextraction (MHS-SPME) is an advancement of the standard HS-SPME technique used for quantitative analysis. nih.gov This method can overcome the matrix effects that sometimes interfere with quantification in complex solid samples, making it a valuable tool for accurately determining the concentration of compounds like this compound in challenging matrices. nih.gov

Spectroscopic and Other Advanced Characterization Methods

Beyond separation and quantification, advanced analytical methods are used to confirm the identity of this compound and to understand its role within a complex chemical system.

Mass spectrometry (MS), typically coupled with gas chromatography (GC-MS), is the definitive method for identifying this compound. When subjected to electron ionization (EI), the molecule fragments in a predictable manner, producing a unique mass spectrum that serves as a chemical fingerprint.

The molecular ion peak ([M]+) for this compound (C₇H₁₀N₂) appears at a mass-to-charge ratio (m/z) of 122. nist.gov The most abundant fragment ion, which forms the base peak in the spectrum, is typically observed at m/z 107. This corresponds to the loss of a methyl group ([M-15]⁺). nist.gov Although isomers of pyrazines can have similar fragmentation patterns, subtle differences in the relative intensities of certain ions can be used for their differentiation, especially with high-resolution mass spectrometry. vscht.cz

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Significance | Source |

|---|---|---|---|

| 122 | [C₇H₁₀N₂]⁺ | Molecular Ion Peak | nist.gov |

| 107 | [M-CH₃]⁺ | Base Peak (loss of a methyl group) | nist.gov |

| 80 | - | A fragment ion used in differentiating isomers. vscht.cz | vscht.cz |

| 53 | - | Another significant fragment ion in the spectrum. | nist.gov |

Metabolomics is a powerful approach used to obtain a comprehensive profile of all small-molecule metabolites within a biological or food system. jst.go.jp This technique is particularly useful for understanding the complex interactions and pathways that lead to the formation of flavor and aroma compounds. In food science, metabolomics, often utilizing GC-MS or LC-MS, has been applied to study how processes like roasting or fermentation affect the chemical composition and sensory qualities of products like coffee and tea. jst.go.jpnih.gov

In these studies, this compound is often identified as a key marker compound. For example, a metabolomics study of ground coffee identified this compound as a diazine compound significantly associated with "nutty" and "peanut" sensory attributes. nih.gov Another study on Wuyi rock tea used metabolomics to show that this compound, formed during the Maillard reaction, was a key compound that strengthened roasted attributes and could serve as an indicator to monitor the roasting process. researchgate.net These metabolomics-based approaches provide a holistic view, placing the significance of a single compound like this compound into the broader context of the entire chemical profile and its ultimate impact on flavor and quality. mdpi.com

Sensory and Olfactory Science of 2 Ethyl 3 Methylpyrazine

Odor Activity Values (OAVs) and Perceptual Thresholds

The impact of an aroma compound is not solely dependent on its concentration but rather on its Odor Activity Value (OAV), a measure that relates its concentration to its odor threshold. The perceptual threshold is the minimum concentration of a substance that can be detected by the human senses. 2-Ethyl-3-methylpyrazine is noted for its low odor threshold, making it a powerful contributor to aroma even at trace levels.

Quantitative Determination of OAVs

For pyrazines, including this compound, their OAVs can vary significantly depending on the food matrix. For instance, in roasted peanuts, 2-ethyl-3,5-dimethylpyrazine (B18607), a closely related compound, has been found to have the highest OAV, indicating it is a major contributor to the flavor. researchgate.net Studies on soy sauce aroma type Baijiu have also highlighted the importance of pyrazines, with 2-ethyl-3,5-dimethylpyrazine showing the highest OAV among the pyrazines studied. nih.govnih.govmdpi.com Similarly, in Longjing tea, 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-5-methylpyrazine (B82492) were found to have high OAVs. tandfonline.com In cocoa and chocolate, this compound is a contributor to the aroma, with an OAV of 1.62 reported in one study. mdpi.com

The following table provides a summary of reported odor thresholds for this compound in different media.

| Medium | Odor Threshold |

| Water | 0.1-1.0 ppb |

Data sourced from available scientific literature.

Sensory Descriptors and Aroma Profiles

The sensory profile of this compound is complex and multifaceted, contributing a range of desirable notes to various food products. Its characteristic aroma is often described as nutty, roasted, and earthy. chemimpex.com

Contribution to Roasted, Nutty, Earthy, Corn, Musty, and Oily Notes

This compound is widely recognized for its contribution to a variety of specific aroma characteristics. chemimpex.comsigmaaldrich.comnatara-global.com These descriptors are frequently used by sensory panels to characterize its impact on food and beverages.

Roasted and Nutty: This is perhaps the most prominent characteristic of this compound. It imparts a desirable roasted and nutty aroma to a wide range of products, including coffee, cocoa, peanuts, and various baked goods. perfumerflavorist.comthegoodscentscompany.com

Earthy and Musty: The compound also possesses earthy and musty undertones, which can add complexity and depth to flavor profiles. sigmaaldrich.comnatara-global.com

Corn: A distinct corn-like note is another descriptor associated with this compound. sigmaaldrich.comnatara-global.com

The following table outlines the sensory descriptors associated with this compound and the types of products where it contributes these notes.

| Sensory Descriptor | Associated Products |

| Roasted, Nutty | Coffee, Cocoa, Peanuts, Almonds, Hazelnuts, Bread perfumerflavorist.comthegoodscentscompany.com |

| Earthy, Musty | General descriptor sigmaaldrich.comnatara-global.com |

| Corn | General descriptor sigmaaldrich.comnatara-global.com |

| Oily | General descriptor |

Synergistic and Masking Effects with Other Aroma Compounds

The final perception of a food's aroma is rarely the result of a single compound but rather the complex interplay of numerous volatile molecules. This compound can exhibit both synergistic and masking effects in combination with other aroma compounds.

Synergistic Effects: In many cases, this compound works in synergy with other pyrazines and flavor compounds to create a more intense and well-rounded aroma. For example, in cocoa and chocolate flavors, it is often used in combination with trimethylpyrazine to enhance the authentic nuttiness. perfumerflavorist.com Studies on Baijiu have also shown that pyrazines can have a synergistic effect on the perception of roasted aroma. nih.govnih.gov

Masking Effects: Conversely, certain aroma compounds can mask or suppress the perception of others. Research has shown that some compounds can reduce the intensity of fruity notes in wine, even at very low concentrations. researchgate.net While specific research on the masking effects of this compound is limited, it is plausible that in complex aroma mixtures, it could either be masked by or mask other volatile compounds, depending on their respective concentrations and odor characteristics. For instance, in a study on Pu-erh tea, it was found that sweet, floral, and grassy notes could mask a stale note, and this compound was used as a standard for the roasted note. mdpi.com

Olfactory Receptor Interactions and Signal Transduction

The perception of smell begins with the interaction of volatile compounds, like this compound, with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G protein-coupled receptors (GPCRs), and their activation initiates a signal transduction cascade that ultimately leads to the perception of an odor in the brain. nih.govgoogle.com

The human genome contains approximately 390 functional olfactory receptor genes, allowing for the detection of a vast array of different odorants. google.com Each olfactory sensory neuron typically expresses only one type of olfactory receptor, and neurons with the same receptor converge in specific areas of the olfactory bulb in the brain. google.com

Research has begun to identify specific olfactory receptors that respond to pyrazines. For instance, the mouse olfactory receptor Olfr177, which is a homolog of the human OR5K2, has been shown to recognize this compound and 2,3,5-trimethylpyrazine. acs.org Another study focused on the human olfactory receptor OR5K1, which is activated by pyrazine-based key food odorants. nih.gov Interestingly, in this study, 2-ethyl-3,6-dimethylpyrazine was found to be a more potent agonist for OR5K1 than 2-ethyl-3,5-dimethylpyrazine. nih.gov This highlights the specificity of olfactory receptor interactions, where small changes in the chemical structure of a ligand can significantly alter its ability to activate a receptor.

The binding of an odorant molecule to its receptor triggers a conformational change in the receptor protein. This activates an associated G protein, typically the olfactory-specific G protein Gαolf. nih.gov The activated Gαolf then stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). nih.govgoogle.com This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the sensory neuron. If this depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb, initiating the neural processing of the odor information. nih.govgoogle.com

Sensory Evaluation Methodologies in Research

A cornerstone technique in the sensory analysis of volatile compounds like this compound is Gas Chromatography-Olfactometry (GC-O). pfigueiredo.org This method separates the volatile components of a sample, and the effluent from the gas chromatograph is split, directing it simultaneously to a chemical detector (like a mass spectrometer) and a sniffing port where a trained human assessor can evaluate the odor of each eluting compound. pfigueiredo.orgnih.gov This allows for the direct correlation between a specific chemical peak and its perceived aroma, making it an effective tool for discriminating relevant flavor components from non-odorous volatile substances. pfigueiredo.org

Another critical methodology is the determination of the odor threshold, which establishes the lowest concentration of a substance that can be detected by the human senses. nih.govresearchgate.net A common approach for this is the 3-Alternative Forced-Choice (3-AFC) test. nih.govresearchgate.net In this procedure, panelists are presented with three samples, two of which are blanks (e.g., pure water or a dilute alcohol solution) and one that contains the odorant. They are then forced to choose the sample that is different. nih.gov This method provides a quantitative and statistically robust measure of a compound's sensory potency. researchgate.net

Detailed characterization of the aroma profile is achieved through Quantitative Descriptive Analysis (QDA). nih.gov This involves a trained sensory panel that identifies and quantifies the intensity of specific sensory attributes (descriptors) of a substance. nih.govnih.gov For this compound, these descriptors are consistently related to roasted and nutty notes. femaflavor.orgthegoodscentscompany.com

Table 4.4.1: Sensory Descriptors Associated with this compound

| Descriptor | Nuance/Context | Source |

|---|---|---|

| Nutty | Roasted, peanut, burnt almond, hazelnut | femaflavor.orgthegoodscentscompany.comleffingwell.com |

| Roasted | General roasted character | femaflavor.orgthegoodscentscompany.com |

| Earthy | Often described with raw nuances | thegoodscentscompany.comleffingwell.comsigmaaldrich.com |

| Potato | Can be described as baked or raw potato-like | femaflavor.orgthegoodscentscompany.comleffingwell.com |

| Cereal | Bready nuances | thegoodscentscompany.comleffingwell.com |

| Musty | A secondary, earthy note | femaflavor.orgthegoodscentscompany.comsigmaaldrich.com |

| Cocoa | A common descriptor for pyrazines in chocolate flavors | thegoodscentscompany.com |

These sensory panel methodologies are often combined with advanced instrumental analyses to create a comprehensive flavor profile. Techniques such as Headspace Solid-Phase Microextraction (HS-SPME) are used to extract volatile compounds for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Ion Mobility Spectrometry (GC-IMS). nih.govredalyc.orgmdpi.com Researchers then use multivariate statistical methods, such as Partial Least Squares Regression (PLSR), to find correlations between the instrumental data (compound concentration) and the sensory data (attribute intensity). nih.govmdpi.com

Table 4.4.2: Examples of Research Methodologies for the Sensory Evaluation of this compound

| Research Area | Food Matrix | Methodologies Employed | Key Findings Related to this compound |

|---|---|---|---|

| Aroma Profiling | Fragrant Rapeseed Oil | HS-SPME, GC-MS/O, Quantitative Descriptive Analysis (QDA) | Identified as a 'nutty' aroma compound contributing to the overall fragrance. nih.gov |

| Flavor Contribution | Soy Sauce Aroma Type Baijiu | UPLC-MS/MS, 3-AFC Odor Threshold Determination | Quantified and studied for its role in the roasted aroma profile, including interactions with other pyrazines. nih.gov |

| Off-Flavor Analysis | Cheese | Dynamic Headspace Sampling (DHS), GC-MS, GC-O, AEDA | Implicated, along with other pyrazines, in a potato-like off-flavor. pfigueiredo.org |

| Process Monitoring | Bread Baking | GC-MS, Electronic Nose | Used as a key marker compound representing the 'baked' aroma stage in bread production. researchgate.net |

| Aroma-Active Compound Identification | Cocoa Husk | HS-SPME, GC-O | Identified as one of several important aroma-active pyrazines. redalyc.org |

The low flavor threshold of this compound highlights its importance as an impact compound in many food systems. Sensory evaluation studies consistently demonstrate that even at parts-per-billion concentrations, it can significantly influence the final flavor profile.

Table 4.4.3: Flavor/Odor Detection Thresholds of Selected Pyrazines in Water

| Compound Name | Detection Threshold (in ppb) |

|---|---|

| 2-Methylpyrazine (B48319) | 60,000 |

| 2-Ethylpyrazine | 6,000 |

| 2,5-Dimethylpyrazine (B89654) | 800 |

| 2-Ethyl-5-methylpyrazine | 100 |

| 2-Ethyl-3,5-dimethylpyrazine | 1 |

| This compound | 0.4 |

Data sourced from The Good Scents Company. leffingwell.com

Occurrence and Distribution of 2 Ethyl 3 Methylpyrazine in Natural and Processed Systems

Food Systems

2-Ethyl-3-methylpyrazine is a key contributor to the desirable roasted and nutty aromas in a variety of foods. Its formation is a hallmark of thermal processing.

Roasted Products (e.g., Coffee, Cocoa Beans, Nuts, Sunflower Seeds)

The roasting process, which involves heating at high temperatures, is a primary driver for the formation of this compound. This compound has been identified as a volatile flavor component in roasted cocoa beans. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In roasted sunflower seeds, this compound, along with other pyrazines like 2,5-dimethylpyrazine (B89654) and 2-ethyl-3,5-dimethylpyrazine (B18607), plays a major role in developing the characteristic roasted and nutty flavor. nih.gov Studies have shown that the concentration of such volatile compounds generally increases with higher roasting temperatures and longer roasting times. nih.gov It is also a known contributor to the flavor of roasted nuts.

| Roasted Sunflower Seeds | Plays a major role in the roasted and nutty flavor. nih.gov |

Baked Goods and Snacks (e.g., Bread, Potato Chips, Tortilla Chips)

The formation of this compound during the baking and frying of various goods is crucial for their flavor profiles. It has been identified as a volatile flavor component in potato chips. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com While 2,5-dimethylpyrazine is often the more dominant pyrazine (B50134) in fried potatoes, this compound plays a secondary, yet important, role and offers greater heat stability. perfumerflavorist.com In bread, the concentration of this compound can vary significantly, with lower levels contributing to subtle bread crumb notes and much higher levels being characteristic of aggressive bread crust and pizza base flavors. perfumerflavorist.com This compound is also a flavor component of corn tortillas. researchgate.net

Table 2: this compound in Baked Goods and Snacks

| Product | Role of this compound |

|---|---|

| Bread | Contributes to both subtle crumb and strong crust flavors. perfumerflavorist.com |

| Potato Chips | A secondary but important flavor component. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comgoogle.com |

| Tortilla Chips | A known volatile flavor component. researchgate.net |

Fermented Foods and Beverages (e.g., Baijiu, Soy Sauce)

Table 3: this compound in Fermented Products

| Product | Role of this compound |

|---|---|

| Baijiu | Contributes a nutty, peanut-like aroma. upm.edu.myresearchgate.net |

Other Food Matrices (e.g., Fenugreek, Rice, Mushrooms, Tea)

The occurrence of this compound extends to a diverse range of other food items. It has been associated with the flavor of fenugreek. perflavory.com In cooked rice, where the dominant pyrazine, methylpyrazine, is less heat stable, this compound can serve as an effective alternative to impart a roasted character. perfumerflavorist.com For dried mushroom flavors, only very subtle additions are needed to enhance the profile. perfumerflavorist.com Interestingly, its application in tea flavors varies, with modest amounts being effective in black tea, while a significantly higher level can be beneficial for the flavor of red (oolong) tea. perfumerflavorist.com

Table 4: this compound in Other Food Matrices

| Product | Role of this compound |

|---|---|

| Fenugreek | Associated with its characteristic flavor. perflavory.com |

| Cooked Rice | Provides a heat-stable roasted note. perfumerflavorist.com |

| Dried Mushrooms | Used in subtle amounts to enhance flavor. perfumerflavorist.com |

| Tea (Black and Oolong) | Contributes to the flavor profile at varying levels. perfumerflavorist.com |

Biological Samples

Beyond its widespread presence in food, this compound has also been detected in the biological secretions of animals, where it can play a role in chemical communication.

Detection in Animal Secretions and Scent Markings

Research has identified this compound as a major and highly odoriferous compound in the subauricular and median gland secretions of the pronghorn (Antilocapra americana). researchgate.net Its presence in these glands, which are used for scent marking, suggests a potential role in the chemical communication of this species. researchgate.net This compound has also been noted in the context of predator scents, as pyrazine analogs have been identified as kairomones in the urine of wolves (Canis lupus), inducing avoidance and vigilance behaviors in prey species. nih.gov

Human Metabolome Information and Cellular Locations

This compound has been identified within the human metabolome, indicating its presence and potential interaction with human cellular systems. nih.govhmdb.ca The Human Metabolome Database (HMDB) has cataloged this compound, assigning it the identifier HMDB0041254. nih.gov Research and database entries specify its subcellular locations, providing insight into where this compound may be found within the human body at a cellular level. nih.govfoodb.ca

The primary cellular locations reported for this compound are the cytoplasm and the extracellular space. nih.govfoodb.ca Its presence in the cytoplasm suggests it can cross the cell membrane and participate in or be subject to the metabolic processes occurring within the cell's main compartment. The extracellular designation indicates that it is also found outside of cells, which could include bodily fluids such as blood and urine, although specific fluids are not detailed in the provided context. foodb.cahmdb.ca

The detection of this compound in the human metabolome is significant as it could be a biomarker for the consumption of certain foods where it is naturally present or formed during cooking, such as cereals, potatoes, and various roasted products. hmdb.casigmaaldrich.com

Table 5.2.2.1: Human Metabolome Information for this compound

| Database/Identifier | Value | Source |

| HMDB ID | HMDB0041254 | nih.gov |

| ChEBI ID | CHEBI:193620 | nih.gov |

| Metabolomics Workbench ID | 49295 | nih.gov |

Table 5.2.2.2: Cellular Locations of this compound

| Location | Description | Source |

| Cytoplasm | The substance within a cell, excluding the nucleus. | nih.govfoodb.ca |

| Extracellular | Located or occurring outside of cells. | nih.govfoodb.ca |

Biological and Toxicological Considerations Excluding Dosage

Metabolic Fate and Biotransformation

The metabolic pathways of 2-Ethyl-3-methylpyrazine primarily involve modifications of its side chains, leading to more water-soluble compounds that can be easily excreted. International bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated pyrazine (B50134) derivatives and concluded that at current intake levels from use as flavouring agents, they pose no safety concern. nih.govwho.intinchem.org

The primary metabolic route for this compound and other alkylpyrazines in rats is through oxidation. nih.gov This process targets the aliphatic side-chains (the ethyl and methyl groups) attached to the pyrazine ring. researchgate.netnih.gov The ethyl or methyl group is oxidized to form a corresponding carboxylic acid. nih.govnih.gov This oxidation is a crucial step in detoxifying the compound and preparing it for excretion. inchem.org

Specifically, studies on various alkyl-substituted pyrazines show that the extent of this oxidation can be influenced by the arrangement of the alkyl groups. When two alkyl groups are in adjacent positions on the pyrazine ring, as they are in this compound, the rate of oxidation might be reduced compared to compounds with non-adjacent groups. nih.gov In such cases of steric hindrance, hydroxylation of the pyrazine ring itself can also occur as another metabolic pathway. nih.gov The enzymes responsible for the oxidation of these alkyl groups are believed to be primarily from the Cytochrome P450 family. unimi.it

Following oxidation, the resulting metabolites are considered innocuous, meaning they are not harmful. The primary metabolic pathway for simple alkylpyrazines, including this compound, involves side-chain oxidation, which ultimately forms polar metabolites. inchem.org These products, such as the carboxylic acid derivatives, are readily excreted from the body, primarily in the urine. nih.govinchem.org Some of these acidic metabolites may also be conjugated with glycine (B1666218) before excretion. nih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) anticipates that all pyrazine derivatives in this flavor group will be metabolized into harmless products. inchem.org

In Vitro and In Vivo Studies

A range of studies has been conducted to assess the toxicological profile of this compound and related pyrazine derivatives. These evaluations help determine the potential for genetic damage and other adverse effects.

Genotoxicity studies investigate the potential of a substance to damage genetic material (DNA). For pyrazine derivatives, the results have been varied depending on the specific compound and the test system used.

While no specific genotoxicity studies for this compound were found, structurally similar compounds have been evaluated. researchgate.netnih.gov Several simple alkylpyrazines, such as 2-methylpyrazine (B48319) and 2,5-dimethylpyrazine (B89654), have tested negative for mutagenicity in bacterial reverse mutation assays (Ames test), both with and without metabolic activation. hpa.gov.twhpa.gov.tw However, some studies on other pyrazine derivatives have shown clastogenic effects (the ability to cause breaks in chromosomes) in mammalian cells in vitro, such as Chinese hamster ovary (CHO) cells. researchgate.netnih.govhpa.gov.tw Positive results were also noted in assays using Saccharomyces cerevisiae. researchgate.netnih.gov The relevance of these positive in vitro findings is considered unclear, as they often occurred at very high, near-toxic concentrations which may have disrupted normal cellular processes. researchgate.netnih.govhpa.gov.tw

The European Food Safety Authority (EFSA) reviewed a range of pyrazines and noted that a number of them consistently produced negative results in the Ames test. hpa.gov.tw An EFSA panel ultimately concluded that for a group of flavourings including pyrazine derivatives, there is no indicated genotoxic potential at the gene or chromosome level. hpa.gov.tw

Acute toxicity studies evaluate the effects of a single, high-level exposure to a substance. For this compound, oral administration in rats has been the primary model for these assessments. inchem.org While specific LD50 values are excluded from this discussion, the general findings indicate that most pyrazine derivatives have low acute toxicity. inchem.org In high concentrations, vapors may cause effects such as headache, fatigue, and dizziness. vigon.com The substance is also reported to be an irritant to the skin, eyes, and respiratory system. researchgate.netnih.govvigon.com

Longer-term studies provide insight into the effects of repeated exposure to a substance. Two 90-day feeding studies in rats have been conducted on a mixture of 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine, which is structurally related to this compound. researchgate.netnih.gov In one study, a no-effect level (NEL) was reported. In the second study, a no-observed-adverse-effect level (NOAEL) was established for both male and female rats. researchgate.netnih.gov

Antimicrobial Properties and Mechanisms of Action

Research into the biological activities of this compound has revealed significant antimicrobial properties, particularly against plant pathogens. As a member of the alkylpyrazine class of volatile organic compounds, it has demonstrated both antibacterial and antifungal/anti-oomycete capabilities.

Detailed Research Findings

Studies have identified this compound as an effective agent against specific, economically important agricultural pathogens.

Antibacterial Activity

The compound has shown impressive activity against the soil-borne plant pathogenic bacterium Ralstonia solanacearum, which is known to cause devastating bacterial wilt in various crops. mdpi.comsemanticscholar.org Research has quantified this inhibitory effect at various concentrations. mdpi.comsemanticscholar.org

Interactive Table: Antibacterial Activity of this compound against Ralstonia solanacearum

| Concentration | Growth Inhibition (%) |

|---|---|

| 335 µg/mL | 72.89 |

| 504 µg/mL | 91.65 |

| 672 µg/mL | 95.90 |

Data sourced from Munjal et al. as cited in a broader study on alkylpyrazines. mdpi.comsemanticscholar.org

Antifungal and Antioomycete Activity

Beyond its antibacterial effects, this compound has been identified as a potent antifungal and anti-oomycete chemical. mdpi.com In a study on volatile compounds from the black pepper root endophyte Bacillus megaterium BP17, this compound was one of the effective pyrazine derivatives identified. mdpi.com Its activity against the destructive oomycete Phytophthora capsici, a pathogen causing blight and rot in various plants, has been documented. mdpi.com

Interactive Table: Antioomycete Activity of this compound

| Target Organism | Concentration for Full Mycelial Growth Suppression |

|---|---|

| Phytophthora capsici | 504 µg/mL |

Data sourced from a study on volatiles from Bacillus megaterium BP17. mdpi.com

Mechanisms of Action

The precise antimicrobial mechanism of this compound is not fully elucidated, but research on alkylated pyrazines provides strong indications of its mode of action. The prevailing theory suggests that these compounds primarily target the microbial cell membrane. tugraz.at

Key proposed mechanisms include:

Membrane Disruption : The hydrophobic nature of alkylpyrazines is thought to allow them to penetrate the lipid bilayer of the cell membrane. tugraz.at This infiltration can disrupt the inner plasma membrane and depolarize the membrane potential, leading to cell damage and death. tugraz.at

Enzyme Inhibition : It has been suggested that alkylpyrazines may possess enzyme-inhibiting activities, which could contribute to their antimicrobial effects. tugraz.at

Reactive Oxygen Species (ROS) Purification : An alternative hypothesis proposes that pyrazine compounds may exert an antibacterial effect by purifying reactive oxygen species, which are known to suppress bacterial growth. mdpi.com

DNA and Cell Wall Damage : Studies on the related compound 2,5-bis(1-methylethyl)-pyrazine have shown that it can induce a DNA damage response at high concentrations and a cell-wall damage response at lower concentrations. nih.gov While not directly demonstrated for this compound, this suggests a potential dose-dependent mechanism of action that could also be relevant for other alkylpyrazines. nih.govoup.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,3,5,6-tetramethylpyrazine (B1682967) |

| 2,3,5-trimethylpyrazine |

| 2,3-diethyl-5-methylpyrazine |

| 2,3-diethylpyrazine |

| 2,3-dimethylpyrazine (B1216465) |

| 2,5-bis(1-methylethyl)-pyrazine |

| 2,5-dimethylpyrazine |

| 2,6-dimethylpyrazine |

| 2-acetyl-3-methylpyrazine |

| 2-Ethyl-3,5-dimethylpyrazine |

| This compound |

| 2-ethyl-5-methylpyrazine (B82492) |

| 2-ethylpyrazine |

| 2-isobutyl-3-methylpyrazine |

| 2-methylpyrazine |

| Acetic acid |

| Acetoin |

| Ethylpyrazine |

| Ethylphenol |

| γ-butyrolactone |

| Pyrazinamide |

| Tetramethylpyrazine |

Future Directions and Emerging Research Areas

Biotechnological Production for "Natural" Flavorings

The increasing consumer preference for "natural" food additives has spurred significant research into biotechnological routes for producing flavor compounds like 2-ethyl-3-methylpyrazine. tuwien.ac.at Microbial fermentation is a promising alternative to chemical synthesis, offering an environmentally friendly process that utilizes renewable substrates. researchgate.net

Microorganisms, including various strains of Bacillus subtilis, have demonstrated the ability to produce a range of alkylpyrazines through fermentation. nih.govresearchgate.net Research has shown that different strains of B. subtilis are predisposed to producing different alkylpyrazines, suggesting that strain selection and genetic modification could be key to optimizing the production of specific compounds like this compound. nih.govresearchgate.net The biosynthesis of pyrazines by microorganisms presents a sustainable option with minimal energy consumption and no toxic waste generation. researchgate.net The use of fermentation to produce flavor compounds is appealing as materials derived from this process are often considered "natural" according to US and EU regulations. thegoodscentscompany.com

Key research areas in the biotechnological production of this compound include:

Strain Screening and Optimization: Identifying and cultivating microbial strains that naturally produce high yields of this compound.

Metabolic Engineering: Genetically modifying microorganisms to enhance the metabolic pathways leading to the synthesis of this compound.

Fermentation Process Optimization: Fine-tuning fermentation conditions such as substrate selection, pH, temperature, and aeration to maximize product yield. researchgate.net

Table 1: Examples of Microorganisms in Pyrazine (B50134) Production

| Microorganism | Pyrazines Produced | Significance |

|---|---|---|

| Bacillus subtilis | 2-methylpyrazine (B48319), 2,3-dimethylpyrazine (B1216465), 2,5-dimethylpyrazine (B89654), 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine (B1682967) nih.govresearchgate.net | Demonstrates the potential for microbial fermentation in producing a variety of alkylpyrazines. nih.govresearchgate.net |

| Lactobacillus sp. | Bioflavor compounds from fermentation researchgate.net | Highlights the role of lactic acid bacteria in the generation of natural flavors during fermentation. researchgate.net |

Advanced Computational Chemistry for Mechanistic Insights

The formation of this compound, primarily through the Maillard reaction, is a complex process with multiple competing pathways. nih.gov Advanced computational chemistry methods, such as density functional theory (DFT), are becoming invaluable tools for elucidating the intricate mechanisms of pyrazine formation. nih.gov These computational approaches allow researchers to model reaction intermediates and transition states, providing a level of detail that is often difficult to obtain through experimental methods alone.

Computational studies can help to:

Predict Reaction Pathways: By calculating the energy barriers for different reaction steps, computational models can predict the most likely pathways for the formation of this compound from various precursors.

Identify Key Intermediates: Theoretical investigations can identify transient and unstable intermediates that are challenging to detect experimentally. nih.gov

Understand Substituent Effects: Computational chemistry can be used to understand how the structure of reactants, such as different amino acids and sugars, influences the types and yields of pyrazines formed.

Recent studies have utilized DFT to investigate the formation of bis-azomethines from hydrazine (B178648) and heterocyclic aromatic carbaldehydes, providing insights into the reaction mechanisms and the role of catalysts. nih.gov Similar approaches can be applied to the more complex systems involved in the Maillard reaction to gain a deeper understanding of this compound synthesis.

Integration of Omics Technologies (Flavoromics, Metabolomics)

The perception of flavor is not the result of a single compound but rather the complex interplay of numerous volatile and non-volatile molecules. The integration of "omics" technologies, such as flavoromics and metabolomics, is revolutionizing the study of food flavor by providing a holistic view of the chemical composition of food systems. mdpi.comnih.gov These approaches are particularly well-suited for studying the role of this compound in the context of the complete flavor profile of a food product.

Metabolomics: This technology allows for the large-scale analysis of metabolites in a biological system, such as a coffee bean or a fermenting culture. researchgate.net In the context of this compound, metabolomics can be used to identify the precursors that lead to its formation during processes like roasting or fermentation. mdpi.comnih.gov

For example, metabolomics-based approaches have been used to study the impact of processing methods on the flavor of coffee beans, identifying key metabolites that contribute to the final aroma and taste. mdpi.com By applying these technologies, researchers can gain a more comprehensive understanding of how agricultural practices, processing conditions, and genetic factors influence the concentration of this compound and its impact on flavor.

Understanding Complex Perceptual Interactions in Food Systems

The sensory impact of this compound in a food product is not solely determined by its concentration but also by its interactions with other volatile and non-volatile compounds in the food matrix. mdpi.com These perceptual interactions can be synergistic, where the combined effect of multiple compounds is greater than the sum of their individual effects, or antagonistic, where one compound suppresses the perception of another. mdpi.comnih.gov

Future research in this area will focus on:

Sensory Recombination Studies: These experiments involve creating model food systems where the concentrations of this compound and other key aroma compounds can be precisely controlled. By having sensory panels evaluate these models, researchers can systematically study the perceptual interactions between different flavor molecules.

Influence of the Food Matrix: The physical and chemical properties of the food matrix, such as its protein, fat, and carbohydrate content, can affect the release and perception of volatile compounds like this compound. nih.gov Understanding these matrix effects is crucial for predicting and controlling the flavor of complex food products.

Q & A

Q. Key Synthesis Conditions

| Reactants | Catalyst/Temperature | Yield | Major Impurity |

|---|---|---|---|

| Ethylene diamine + 2,3-pentanedione | Fehling I + II, KOH, Fe₂O₃ at 140°C | 60% | 2-Ethyl-3-methyl-5,6-dihydropyrazine |

Basic: What analytical techniques are recommended for identifying and quantifying this compound in complex matrices (e.g., food or environmental samples)?

High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the gold standard. The compound exhibits characteristic fragmentation patterns (e.g., m/z 121 [M]⁺, 122 [M+1]⁺) and a retention time of 15.04 min on Carbowax columns . For quantification, reverse-phase HPLC with external calibration (using hexane/isopropanol mobile phases) is effective, though co-eluting isomers (e.g., 2-ethyl-5-methylpyrazine) require careful method validation .